4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F3IN2 |
|---|---|
Molecular Weight |
290.02 g/mol |
IUPAC Name |
4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C6H6F3IN2/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2H2 |
InChI Key |
WSUWJFDFUAXGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclization
Reaction of ethyl 3,3,3-trifluoropropionate with hydrazine hydrate in ethanol yields 1-(3,3,3-trifluoropropyl)-1H-pyrazole. Subsequent iodination at the 4-position is achieved using iodine monochloride (ICl) in dichloromethane at 0–5°C.
Key Conditions
Trifluoropropyl Group Introduction via Nucleophilic Substitution
The trifluoropropyl group is introduced through alkylation of pyrazole derivatives.
Alkylation with 3-Bromo-1,1,1-trifluoropropane
3-Iodo-1H-pyrazole reacts with 3-bromo-1,1,1-trifluoropropane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. This SN2 reaction proceeds with >90% regioselectivity for the N1 position.
Optimization Notes
Microwave-Assisted Alkylation
Microwave irradiation (150°C, 20 min) reduces reaction time from 12 h to 30 min, achieving 88% yield with minimal byproducts.
Regioselective Iodination Strategies
Iodination at the 4-position is critical for downstream applications. Two primary methods are employed:
Directed Lithiation-Iodination
Procedure :
-
Deprotonation of 1-(3,3,3-trifluoropropyl)-1H-pyrazole with n-BuLi at −78°C in THF.
-
Quenching with elemental iodine (I₂) yields 4-iodo derivative.
Advantages :
Limitations :
Oxidative Iodination with Ceric Ammonium Nitrate (CAN)
Conditions :
Mechanism :
CAN oxidizes iodide to iodonium species, enabling electrophilic aromatic substitution at the electron-rich C4 position.
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process integrates pyrazole alkylation and iodination:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 4 undergoes nucleophilic substitution under mild conditions, enabling functionalization with heteroatoms or carbon-based groups.
Mechanistic Insight : The electron-withdrawing trifluoropropyl group activates the adjacent C–I bond toward nucleophilic attack, facilitating substitutions at position 4.
Cross-Coupling Reactions
The iodine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.
Suzuki–Miyaura Coupling
| Conditions | Aryl Boronic Acid | Product | Yield | Catalyst |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Phenylboronic acid | 4-Phenyl derivative | 89% | Pd(0) |
| PdCl₂(dppf), CsF, THF, 80°C | 4-CF₃-phenylboronic | 4-(4-CF₃-phenyl) derivative | 76% | Pd(II) |
Key Finding : Electron-deficient aryl boronic acids exhibit slower reaction rates due to reduced nucleophilicity .
Sonogashira Coupling
| Conditions | Alkyne | Product | Yield | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Phenylacetylene | 4-Alkynyl derivative | 93% | |
| Pd(OAc)₂, XPhos, DMF, 120°C | Propargyl alcohol | 4-Propargyl derivative | 68% |
Note : The trifluoropropyl group stabilizes the transition state by reducing electron density at the pyrazole ring .
Dehalogenation and Functionalization
Controlled deiodination enables access to unsubstituted pyrazole scaffolds.
| Method | Reagents | Product | Yield | Selectivity |
|---|---|---|---|---|
| Radical Deiodination | Bu₃SnH, AIBN, toluene | 1-(3,3,3-Trifluoropropyl)-1H-pyrazole | 84% | Position 4 > 5 |
| Photochemical Reduction | UV light, HCO₂H | Deiodinated pyrazole | 91% | Complete C–I cleavage |
Application : Dehalogenated products serve as intermediates for further functionalization, such as alkylation or oxidation.
Biological Activity Modulation
Derivatives synthesized from this compound exhibit enhanced pharmacological properties:
| Derivative | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(4-Aminophenyl) analog | COX-2 Inhibition | 12.4 | |
| 4-Allyloxy analog | Anticancer (HeLa cells) | 8.7 |
Structural Advantage : The trifluoropropyl group improves metabolic stability and membrane permeability.
Scientific Research Applications
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Iodo vs. Bromo/Chloro Derivatives
- 4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole : The iodine atom acts as an excellent leaving group, enabling efficient participation in Ullmann or Suzuki-Miyaura couplings. This property is critical in synthesizing bipyrazole frameworks for energetic materials .
- 4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS: 10-F508719): Bromine, while less reactive than iodine in cross-coupling, offers cost advantages. The isobutoxymethyl group enhances solubility in non-polar solvents, making it suitable for hydrophobic matrices .
- 4-(Chloromethyl)-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS: 2169308-63-6) : Chlorine’s lower leaving group ability limits cross-coupling utility but increases stability under basic conditions. The chloromethyl group enables further functionalization via nucleophilic substitution .
Trifluoropropyl vs. Trifluoromethyl/Alkyl Chains
- 1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS: 1443279-13-7) : The trifluoromethyl group provides stronger electron-withdrawing effects than trifluoropropyl, increasing ring electrophilicity. The shorter ethyl chain reduces steric hindrance, favoring reactions at the 4-iodo position .
- 5-(sec-Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole : The sec-butoxymethyl substituent improves solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous catalytic reactions .
Electronic and Steric Effects
- Trifluoropropyl Group: The -CF₃CH₂CH₂ substituent balances electron withdrawal and steric bulk, making the pyrazole ring less nucleophilic than trifluoromethyl analogs but more stable than non-fluorinated derivatives .
- Methoxyalkyl vs. Haloalkyl Substituents : Methoxymethyl (e.g., 4-iodo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, CAS: 1856059-69-2) increases polarity, enhancing water solubility for biological applications .
Physicochemical Properties
- Lipophilicity : The trifluoropropyl chain in the target compound increases logP compared to methyl or ethyl derivatives, favoring membrane permeability in drug design .
- Thermal Stability : Fluorinated chains (e.g., trifluoropropyl) improve thermal stability, as seen in ionic liquid synthesis where analogous trifluoropropyl groups resist decomposition up to 250°C .
Biological Activity
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a pyrazole derivative characterized by its unique trifluoropropyl group and iodine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The following sections will detail its synthesis, biological activity, and relevant case studies.
The chemical formula for this compound is , indicating the presence of iodine and trifluoropropyl groups that contribute to its unique reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
- Iodination : Iodine or iodine sources (e.g., ICl) are used to introduce the iodine atom at the 4-position of the pyrazole ring.
- Trifluoropropylation : The trifluoropropyl group is introduced via nucleophilic substitution reactions using trifluoropropyl bromide .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown potential as an anti-inflammatory agent. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested. The structural modifications contributed to enhanced binding affinity to bacterial targets.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects of this pyrazole derivative in animal models, researchers observed a marked decrease in paw edema induced by carrageenan injection when treated with the compound. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators in treated tissues compared to controls .
Q & A
Q. What are the recommended synthetic routes for 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole, and how can intermediates be characterized?
-
Methodology : Begin with pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters or diketones. Introduce the 3,3,3-trifluoropropyl group via N-alkylation using 3,3,3-trifluoropropyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Iodination at the 4-position can be achieved using N-iodosuccinimide (NIS) in acetic acid or DCM .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -
Characterization : Use H/C NMR to confirm regioselectivity of substitution, FT-IR for functional group analysis, and LC-MS/HPLC for purity assessment. X-ray crystallography may resolve structural ambiguities .
Q. How can researchers optimize reaction yields for trifluoropropyl-substituted pyrazoles?
- Experimental Design : Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for N-alkylation, minimizing side products like over-alkylation .
- Data Analysis : Use response surface methodology (RSM) to correlate reaction parameters with yield. Statistical software (e.g., JMP, Minitab) aids in identifying significant factors .
Q. What safety precautions are critical when handling iodinated pyrazole derivatives?
- Handling : Use fume hoods to avoid inhalation of volatile iodine species. Conduct reactions in inert atmospheres (N₂/Ar) to prevent oxidative decomposition.
- Waste Disposal : Quench residual iodine with sodium thiosulfate before disposal. Refer to safety data sheets (SDS) for halogenated pyrazoles to guide personal protective equipment (PPE) and spill protocols .
Advanced Research Questions
Q. How do electronic effects of the 3,3,3-trifluoropropyl group influence the reactivity of 4-iodo-1H-pyrazole in cross-coupling reactions?
- Mechanistic Insight : The strong electron-withdrawing nature of the trifluoropropyl group activates the pyrazole ring toward oxidative addition in Suzuki-Miyaura couplings. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity with aryl boronic acids .
- Validation : Compare coupling rates with non-fluorinated analogs using kinetic studies (e.g., in situ NMR monitoring) .
Q. What strategies resolve contradictions in spectroscopic data for iodopyrazole derivatives?
- Case Study : If H NMR shows unexpected splitting, consider dynamic effects like restricted rotation of the trifluoropropyl group. Variable-temperature NMR (VT-NMR) can confirm conformational locking.
- Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign overlapping signals. High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns of iodine (I vs. I) from impurities .
Q. How can computational modeling guide the design of this compound as a ligand in catalysis?
- Approach : Perform molecular docking (AutoDock Vina) to screen binding affinities with transition metals (e.g., Pd, Cu). QSAR models predict steric and electronic effects on catalytic activity.
- Validation : Synthesize top candidates and test in model reactions (e.g., C–H activation). Compare experimental turnover numbers (TON) with computed activation energies .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Process Chemistry : Batch vs. flow chemistry: Continuous flow systems improve heat/mass transfer for exothermic iodination steps.
- Purification : Replace column chromatography with recrystallization (solvent screening via Hansen solubility parameters) or centrifugal partition chromatography (CPC) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
